Pyrimidine-2,4,6-tricarbaldehyde
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Overview
Description
Pyrimidine-2,4,6-tricarbaldehyde is an organic compound belonging to the pyrimidine family, characterized by the presence of three aldehyde groups at the 2, 4, and 6 positions of the pyrimidine ring Pyrimidines are heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyrimidine-2,4,6-tricarbaldehyde can be synthesized through various methods. One common approach involves the reaction of barbituric acid with phosphorus oxychloride under reflux conditions. This method yields 2,4,6-trichloropyrimidine, which can then be further oxidized to form this compound . Another method involves the use of copper-catalyzed [4 + 2] annulation of α,β-unsaturated ketoximes with activated nitriles .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: Pyrimidine-2,4,6-tricarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed:
Oxidation: Pyrimidine-2,4,6-tricarboxylic acid.
Reduction: Pyrimidine-2,4,6-trimethanol.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Pyrimidine-2,4,6-tricarbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Mechanism of Action
Pyrimidine-2,4,6-tricarbaldehyde can be compared with other similar compounds, such as pyrimidine-2,4,6-triones and pyrimido[4,5-d]pyrimidines These compounds share the pyrimidine core structure but differ in the functional groups attached to the ring
Comparison with Similar Compounds
Pyrimidine-2,4,6-triones: These compounds have keto groups instead of aldehyde groups and are known for their biological activities, including antimicrobial and antioxidant properties.
Pyrimido[4,5-d]pyrimidines:
Properties
Molecular Formula |
C7H4N2O3 |
---|---|
Molecular Weight |
164.12 g/mol |
IUPAC Name |
pyrimidine-2,4,6-tricarbaldehyde |
InChI |
InChI=1S/C7H4N2O3/c10-2-5-1-6(3-11)9-7(4-12)8-5/h1-4H |
InChI Key |
VMRONRYVGDUEIF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(N=C1C=O)C=O)C=O |
Origin of Product |
United States |
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